molecular formula C18H15NO3 B14667600 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- CAS No. 39488-06-7

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)-

Cat. No.: B14667600
CAS No.: 39488-06-7
M. Wt: 293.3 g/mol
InChI Key: AYWSRQACJRZHIY-UHFFFAOYSA-N
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Description

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and phenyl compounds with propynyloxy groups. Common synthetic routes may involve:

    Cyclization reactions: To form the isoindole core.

    Substitution reactions: To introduce the propynyloxy phenyl group.

    Hydrogenation: To achieve the tetrahydro structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: To increase reaction efficiency.

    Temperature and Pressure Control: To ensure optimal yields.

    Purification Techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To further reduce the compound.

    Substitution: To replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized isoindole derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological systems due to their unique chemical properties.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.

    Phenyl Propynyloxy Compounds: Compounds with similar phenyl and propynyloxy groups but different core structures.

Properties

CAS No.

39488-06-7

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

4-(4-prop-2-ynoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C18H15NO3/c1-2-9-22-14-7-5-13(6-8-14)19-17(20)15-11-3-4-12(10-11)16(15)18(19)21/h1,3-8,11-12,15-16H,9-10H2

InChI Key

AYWSRQACJRZHIY-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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